molecular formula C29H28N6O2S B299997 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B299997
M. Wt: 524.6 g/mol
InChI Key: ISMSVFNKQYPESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of specific enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been found to exhibit antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One advantage is that this compound has been found to exhibit significant biological activity, which makes it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize using a multi-step process. However, one limitation is that this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to further study the mechanism of action of this compound and identify specific targets that can be inhibited. Another direction is to study the potential use of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, future research can focus on identifying derivatives of this compound that exhibit improved biological activity and reduced toxicity.

Synthesis Methods

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of benzyl bromide, 3,5-dimethyl-1H-pyrazole, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and acetic anhydride. The reaction is carried out in the presence of a base such as sodium carbonate, and the final product is purified using column chromatography.

Scientific Research Applications

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant biological activity, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C29H28N6O2S

Molecular Weight

524.6 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H28N6O2S/c1-20-27(21(2)34(33-20)18-22-10-6-4-7-11-22)30-26(36)19-38-29-32-31-28(23-14-16-25(37-3)17-15-23)35(29)24-12-8-5-9-13-24/h4-17H,18-19H2,1-3H3,(H,30,36)

InChI Key

ISMSVFNKQYPESJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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